2-Chloro-5-fluoropyrimidine-4-carboxamide
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Overview
Description
2-Chloro-5-fluoropyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, along with a carboxamide group. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoropyrimidine-4-carboxamide typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Amidation Reactions: The carboxamide group can be modified through amidation reactions with different amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substituted pyrimidines with different functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives of the original compound.
- Amide derivatives formed through amidation reactions.
Scientific Research Applications
2-Chloro-5-fluoropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the carboxamide group but shares similar substitution patterns.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom on the pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-fluoropyrimidine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms along with a carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C5H3ClFN3O |
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Molecular Weight |
175.55 g/mol |
IUPAC Name |
2-chloro-5-fluoropyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H3ClFN3O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,(H2,8,11) |
InChI Key |
LUUPAQZAQZXSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)N)F |
Origin of Product |
United States |
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